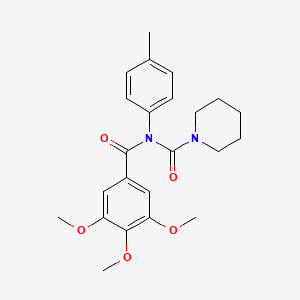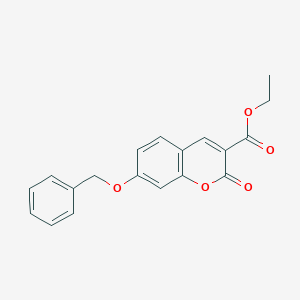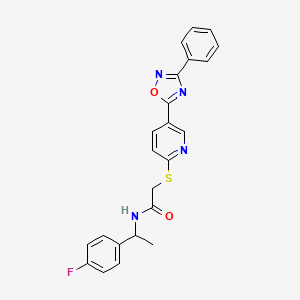
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the use of starting materials like propanoic acid and thiosemicarbazide . In one study, a new sequence of thiazolidin-4-one analogs with thiadiazole derivative was synthesized in appreciable yield . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The presence of the = N-C-S- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
The potentio-dynamics (PD) and electrochemical frequency modulation (EFM) methods were used to investigate the synthesis and description of a new organic corrosion inhibitor, 4-((((5-ethyl-1,3,4-thiadiazol-2-yl) imino) methyl), for mild steel in HCl .Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis for Biological Activities Research has shown that derivatives similar to 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide can be synthesized using microwave-assisted techniques. Such compounds have been evaluated for antimicrobial, antilipase, and antiurease activities, with some displaying good to moderate antimicrobial activity against various microorganisms, as well as specific antiurease and antilipase activities (Başoğlu et al., 2013).
Anti-inflammatory and Analgesic Applications A series of novel substituted derivatives, including those related to 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide, were designed and evaluated as anti-inflammatory and analgesic agents. These compounds showed significant in vitro anti-inflammatory activity compared to standard drugs and were also evaluated for their analgesic activity, highlighting their potential in drug development (Shkair et al., 2016).
Antitumor Activity in Preclinical Assays Compounds with a similar structure to 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide have been identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against both hematological and solid tumor cell lines. One such compound showed complete tumor regressions in a chronic myelogenous leukemia xenograft model, indicating its potential for oncology applications (Lombardo et al., 2004).
Antimicrobial and Antifungal Activity Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Some of these derivatives, which are structurally related to 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide, demonstrated weak to moderate antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Alhameed et al., 2019).
Wirkmechanismus
Target of action
Compounds with a 1,3,4-thiadiazole scaffold have been found to exhibit a wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial effects . They can interact strongly with biomolecules such as proteins and DNA .
Mode of action
The biological activities of 1,3,4-thiadiazole derivatives are often attributed to the presence of the =N-C-S- moiety and the strong aromaticity of the ring, which are thought to contribute to low toxicity and in vivo stability .
Pharmacokinetics
The in vivo stability of 1,3,4-thiadiazole derivatives is often attributed to the strong aromaticity of the ring .
Result of action
1,3,4-thiadiazole derivatives can have a wide range of effects due to their broad spectrum of biological activities .
Zukünftige Richtungen
The significant results from studies on 1,3,4-thiadiazole derivatives could pave the way for the development of new AChE inhibitors and will serve as the basis for future research . Further studies are needed to explore the full potential of “4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide” and similar compounds.
Eigenschaften
IUPAC Name |
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-propan-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-4-11-15-16-12(19-11)10-5-7-17(8-6-10)13(18)14-9(2)3/h9-10H,4-8H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTPHECXGSQWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxy-3-{methyl[2-(pyridin-3-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2718343.png)
![[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2718344.png)


![3-methyl-2-[(3-methylbenzyl)thio]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2718351.png)



![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2718356.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2718357.png)
![3-(3,4-dimethoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718358.png)
![5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2718359.png)